Insencol Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Insencol Acetate can be synthesized through several methods. One common approach involves the acetylation of incensole, which is itself derived from the resin of Boswellia species . The synthetic route typically involves:
Extraction of Incensole: Incensole is extracted from Boswellia resin using organic solvents.
Acetylation Reaction: Incensole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction and purification processes. The resin is subjected to solvent extraction, followed by chromatographic techniques to isolate incensole. The isolated incensole is then acetylated under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Insencol Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to incensole.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Produces oxides of this compound.
Reduction: Yields incensole.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a biomarker for identifying Boswellia species and studying trade routes of ancient civilizations.
Biology: Investigated for its anti-inflammatory and neuroprotective properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and neurological disorders.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other chemical products.
Mechanism of Action
Insencol Acetate exerts its effects through several molecular pathways:
Comparison with Similar Compounds
Similar Compounds
Incensole: The non-acetylated form of Insencol Acetate, also derived from Boswellia resin.
Boswellic Acids: Another group of compounds found in Boswellia resin with anti-inflammatory properties.
Uniqueness
This compound is unique due to its dual role as both an anti-inflammatory and neuroprotective agent. Its ability to activate TRPV3 channels sets it apart from other similar compounds like boswellic acids, which primarily exhibit anti-inflammatory effects .
Properties
Molecular Formula |
C22H36O3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8-,18-12+/t20-,21+,22+/m0/s1 |
InChI Key |
HVBACKJYWZTKCA-MINJXNFZSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Origin of Product |
United States |
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